molecular formula C11H18N2O2S B2730180 Tert-butyl 3-isothiocyanatopiperidine-1-carboxylate CAS No. 1781878-76-9

Tert-butyl 3-isothiocyanatopiperidine-1-carboxylate

Cat. No.: B2730180
CAS No.: 1781878-76-9
M. Wt: 242.34
InChI Key: IKQQACDYIJWBPQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-isothiocyanatopiperidine-1-carboxylate typically involves the reaction of tert-butyl 3-aminopiperidine-1-carboxylate with thiophosgene. The reaction is carried out in an organic solvent such as dichloromethane at low temperatures to ensure the stability of the intermediate products .

Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally follows the same principles as laboratory-scale preparation, with adjustments for scale and efficiency. This includes optimizing reaction conditions, solvent recovery, and purification processes to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 3-isothiocyanatopiperidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Tert-butyl 3-isothiocyanatopiperidine-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in bioconjugation strategies to label proteins and other biomolecules.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 3-isothiocyanatopiperidine-1-carboxylate involves its reactivity with nucleophiles. The isothiocyanate group (-N=C=S) is highly electrophilic and readily reacts with nucleophiles such as amines, leading to the formation of thiourea derivatives. This reactivity is exploited in various chemical and biological applications, including the labeling of biomolecules and the synthesis of therapeutic agents .

Comparison with Similar Compounds

Uniqueness: Tert-butyl 3-isothiocyanatopiperidine-1-carboxylate is unique due to its isothiocyanate group, which imparts high reactivity and versatility in chemical reactions. This makes it particularly valuable in applications requiring the formation of thiourea derivatives and bioconjugation strategies .

Properties

IUPAC Name

tert-butyl 3-isothiocyanatopiperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O2S/c1-11(2,3)15-10(14)13-6-4-5-9(7-13)12-8-16/h9H,4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKQQACDYIJWBPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)N=C=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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